molecular formula C27H18BrNO3 B11696996 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11696996
M. Wt: 484.3 g/mol
InChI Key: BHGPGAXRNKVGKI-CAPFRKAQSA-N
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Description

The compound (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or a brominating agent like N-bromosuccinimide.

    Aldol Condensation: The brominated furan is subjected to aldol condensation with a suitable aldehyde to form the desired intermediate.

    Cyclization and Final Assembly: The intermediate undergoes cyclization with a phenyl-substituted pyrrole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: can be compared with similar compounds such as:

  • (3E)-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • (3E)-3-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different substituents can alter the compound’s ability to interact with molecular targets, leading to variations in their efficacy and specificity.

Properties

Molecular Formula

C27H18BrNO3

Molecular Weight

484.3 g/mol

IUPAC Name

(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(2-hydroxyphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H18BrNO3/c28-21-12-10-19(11-13-21)26-15-14-22(32-26)16-20-17-24(18-6-2-1-3-7-18)29(27(20)31)23-8-4-5-9-25(23)30/h1-17,30H/b20-16+

InChI Key

BHGPGAXRNKVGKI-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC=CC=C5O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC=CC=C5O

Origin of Product

United States

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